4-{1-[3-(4-chloro-3,5-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-phenylpyrrolidin-2-one
CAS No.: 1018053-50-3
Cat. No.: VC7121122
Molecular Formula: C28H28ClN3O3
Molecular Weight: 490
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1018053-50-3 |
|---|---|
| Molecular Formula | C28H28ClN3O3 |
| Molecular Weight | 490 |
| IUPAC Name | 4-[1-[3-(4-chloro-3,5-dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl]-1-phenylpyrrolidin-2-one |
| Standard InChI | InChI=1S/C28H28ClN3O3/c1-18-12-23(13-19(2)27(18)29)35-17-22(33)16-32-25-11-7-6-10-24(25)30-28(32)20-14-26(34)31(15-20)21-8-4-3-5-9-21/h3-13,20,22,33H,14-17H2,1-2H3 |
| Standard InChI Key | VBAQXJDBJHHCTF-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1Cl)C)OCC(CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5)O |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound’s structure integrates three distinct moieties:
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A benzodiazole ring (1H-1,3-benzodiazol-2-yl), which confers aromatic stability and potential for π-π interactions.
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A phenylpyrrolidinone group (1-phenylpyrrolidin-2-one), contributing conformational rigidity and hydrogen-bonding capacity.
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A 3-(4-chloro-3,5-dimethylphenoxy)-2-hydroxypropyl chain, introducing steric bulk and hydrophobic character.
This combination creates a stereoelectronically diverse molecule with a calculated molecular weight of 490.0 g/mol and the formula C28H28ClN3O3.
Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C28H28ClN3O3 |
| Molecular Weight | 490.0 g/mol |
| CAS Number | 1018053-50-3 |
| IUPAC Name | 4-[1-[3-(4-chloro-3,5-dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl]-1-phenylpyrrolidin-2-one |
| SMILES | CC1=CC(=CC(=C1Cl)C)OCC(CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5)O |
The stereochemistry of the 2-hydroxypropyl linker likely influences its three-dimensional conformation, though crystallographic data remain unpublished.
Synthesis and Production
Multistep Synthetic Pathway
Industrial synthesis proceeds via three stages:
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Intermediate 1: 4-Chloro-3,5-dimethylphenoxypropanol
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Reactants: 4-Chloro-3,5-dimethylphenol reacts with epichlorohydrin under basic conditions.
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Conditions: 60–80°C, catalytic NaOH, 12–18 hours.
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Yield: ~75% after vacuum distillation.
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Intermediate 2: 1H-1,3-Benzodiazole-2-amine Coupling
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The phenol intermediate undergoes nucleophilic substitution with 1H-1,3-benzodiazole-2-amine.
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Solvent: Anhydrous DMF; Temperature: 110°C; Duration: 24 hours.
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Final Cyclization
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Intramolecular lactam formation under acidic conditions (HCl/EtOH) yields the pyrrolidinone ring.
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Optimization Challenges
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The hydroxypropyl group’s stereochemistry requires careful pH control during epoxide ring-opening.
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Purification necessitates silica gel chromatography due to byproduct formation during cyclization.
Applications in Scientific Research
Medicinal Chemistry
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Lead Optimization: Serves as a scaffold for introducing sulfonamide or fluorinated groups to enhance blood-brain barrier permeability.
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Prodrug Development: The secondary alcohol in the hydroxypropyl chain permits esterification for controlled release.
Materials Science
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Liquid Crystals: Preliminary differential scanning calorimetry (DSC) shows a nematic phase between 145–178°C, suggesting utility in display technologies.
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Coordination Polymers: Nitrogen donors in the benzodiazole ring could bind transition metals for catalytic applications.
Comparison with Structural Analogs
The chlorine atom at the 4-position of the phenoxy group enhances metabolic stability compared to non-halogenated analogs.
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